1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Overview
Description
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with two methoxy groups
Preparation Methods
The synthesis of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-4,5-dimethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-4,5-dimethoxybenzene .
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through halogenation, enabling the study of their structure and function.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene involves its interaction with various molecular targets. The halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-Bromo-4-chlorobenzene: Has the halogen atoms in different positions, affecting its steric and electronic properties.
2-Bromo-4,5-dimethoxybenzaldehyde: Contains an aldehyde group instead of a chloromethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPMIJUVCIPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407051 | |
Record name | 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54370-01-3 | |
Record name | 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54370-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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